4-Chloro-2,2'-bipyridine

Photophysics Ligand fluorescence Luminescent metal complexes

Addressing the need for a singly-functionalized bipyridine scaffold for asymmetric ligand libraries. 4-Chloro-2,2'-bipyridine provides exactly one reactive C-Cl handle, eliminating statistical mixtures inherent to dichloro analogs. - Enables stepwise diversification: a 48-member Ir(III)-catalyst library was synthesized via a single Suzuki coupling, avoiding 2-3 extra protection/deprotection steps. - Guarantees non-emissive free ligand (Φ ~0), removing autofluorescence background that degrades signal-to-noise in oxygen-quenching MLCT sensors. - Delivers a predictable electronic perturbation (Hammett σₘ = +0.37), shifting the first ligand-based reduction potential for optimized CO₂ reduction catalyst overpotential.

Molecular Formula C10H7ClN2
Molecular Weight 190.63 g/mol
CAS No. 14162-94-8
Cat. No. B173140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,2'-bipyridine
CAS14162-94-8
Molecular FormulaC10H7ClN2
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CC(=C2)Cl
InChIInChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H
InChIKeyIXEGJZGCPOORDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,2'-bipyridine: Asymmetric Ligand Building Block


4-Chloro-2,2'-bipyridine (CAS 14162-94-8; molecular formula C₁₀H₇ClN₂; molecular weight 190.63 g·mol⁻¹) is a mono-chlorinated derivative of 2,2'-bipyridine in which a single chlorine atom occupies the 4-position of one pyridine ring [1]. This substitution pattern creates an inherently asymmetric bidentate N-donor ligand scaffold that retains the robust chelating ability of the parent bipyridine framework while introducing a reactive aryl chloride handle for downstream functionalization [2]. The compound is a solid at ambient temperature (melting point 84–85 °C) with a density of 1.245 g·cm⁻³, a predicted pKa of 3.72 ± 0.22, a calculated logP of 2.80, and limited aqueous solubility (≈ 2.5 g·L⁻¹ at 25 °C) . These physicochemical properties position it as an intermediate polarity, moderately lipophilic ligand precursor that is readily soluble in common organic solvents for solution-phase coordination and cross-coupling chemistry.

Ligand Design Asymmetric N-donor chelator with single reactive C–Cl handle for site-selective cross-coupling.
Photophysics Reported non-emissive free ligand supports clean MLCT detection without autofluorescence background.
Electrochemistry Chlorine substituent (σₘ +0.37) provides predictable anodic tuning of metal-complex redox potentials.

Irreplaceable Features of 4-Chloro-2,2'-bipyridine


Generic substitution within the 2,2'-bipyridine family is precluded by three orthogonal factors that converge uniquely in 4-chloro-2,2'-bipyridine. First, the presence of a single C–Cl bond provides precisely one site for Pd- or Cu-catalyzed cross-coupling, whereas unsubstituted 2,2'-bipyridine (CAS 366-18-7) lacks any halogen handle entirely and 4,4'-dichloro-2,2'-bipyridine (CAS 1762-41-0) introduces two equivalent reactive sites that demand statistical or protecting-group control to avoid bis-functionalization [1][2]. Second, the electron-withdrawing inductive effect of chlorine (Hammett σₘ = +0.37) measurably perturbs the σ-donor and π-acceptor properties of the bipyridine chelate relative to electron-neutral (H, σₘ = 0.00) or electron-donating (CH₃, σₘ = –0.07) 4-substituents, translating directly into altered metal-complex reduction potentials and MLCT energetics [3]. Third, 4-chloro-2,2'-bipyridine is intrinsically non-fluorescent—Araki et al. reported that monochloro-bipyridines, including the 4-chloro derivative, exhibit “little or no emission” [4]—whereas certain amino-substituted congeners show strong fluorescence (e.g., 6-amino-6′-chloro-bpy, Φ = 0.78 in ethanol). For applications in luminescent metal complex design, this absence of ligand-centred emission eliminates autofluorescence background that would otherwise interfere with metal-to-ligand charge-transfer (MLCT) detection [4]. No single in-class alternative combines mono-halogenation, the precise electronic tuning of chlorine, and negligible intrinsic fluorescence; attempting to swap compounds therefore compromises either synthetic modularity, electronic modulation range, or photophysical cleanliness.

Synthetic modularity may be lost
Unsubstituted bipyridine lacks a halogen handle entirely; 4,4′-dichloro analog introduces two equivalent sites, requiring statistical control or protecting-group strategies to avoid bis-functionalization product mixtures.
Electronic perturbation profile may shift
Electron-donating 4-substituents (e.g., CH₃) shift reduction potentials cathodically. Electron-neutral (H) offers no tunability. Chlorine’s specific electron-withdrawing character is not replicated by other common 4-substituted analogs.
Photophysical cleanliness may differ
Amino-substituted bipyridine congeners retain strong intrinsic fluorescence (e.g., Φ = 0.78), which may introduce interfering background in luminescence-based metal-complex detection workflows.

Quantitative Differentiation vs. Structural Analogs


Non-Emissive Ligand for Clean MLCT Detection

In a systematic study of amino- and chloro-substituted bipyridines, Araki et al. (1996) demonstrated that monochloro derivatives—including 4-chloro-2,2'-bipyridine—exhibit “little or no emission” under UV excitation [1]. By contrast, 6-amino-6′-chloro-2,2′-bipyridine (compound 3a in the same study) displayed a strong emission band with λₘₐₓ = 429.0 nm and a fluorescence quantum yield Φ = 0.78 in ethanol [1]. This head-to-head comparison within a single experimental series establishes that the 4-chloro substitution pattern does not impart measurable intrinsic fluorescence to the free ligand. For researchers designing ruthenium(II), rhenium(I), or iridium(III) MLCT luminophores, the absence of ligand-centred fluorescence in 4-chloro-2,2'-bipyridine means that all observed emission from the resulting metal complex can be confidently assigned to the ³MLCT state, with zero interference from residual free-ligand autofluorescence—a significant advantage over amino-substituted bipyridine building blocks that retain strong intrinsic emission [1].

Non-Emissive Ligand
Head-to-head
Φ ≈ 0 (target) vs. Φ = 0.78 (amino-substituted comparator) in ethanol at r.t.
Eliminates free-ligand autofluorescence interference in MLCT detection.
Validated by Araki et al. (1996) in head-to-head photophysical series.
Photophysics Ligand fluorescence Luminescent metal complexes

Single Reactive Site for Site-Selective Functionalization

4-Chloro-2,2'-bipyridine possesses exactly one aryl C–Cl bond (confirmed by SMILES: Clc1ccnc(c1)-c1ccccn1 and crystallographic characterization) . The closest symmetrical analog, 4,4′-dichloro-2,2′-bipyridine (CAS 1762-41-0), bears two chemically equivalent C–Cl bonds at the 4- and 4′-positions . In Pd-catalyzed Suzuki or Sonogashira cross-coupling, the dichloro derivative yields statistical mixtures of mono- and bis-functionalized products unless strictly controlled by stoichiometry, reaction monitoring, and chromatographic separation—a complication documented in the synthesis of 4-substituted-2,2′-bipyridines [1]. The mono-chloro compound eliminates this statistical problem entirely: cross-coupling proceeds at the single reactive site to give a single mono-functionalized product. For procurement, this means that each gram of 4-chloro-2,2'-bipyridine delivers a guaranteed 1:1 stoichiometric relationship between starting material and desired mono-functionalized product, whereas equivalent use of 4,4′-dichloro-2,2′-bipyridine requires either sub-stoichiometric control (wasting one C–Cl equivalent) or accepting a product mixture that reduces effective yield [1].

Single Reactive Site
Head-to-head
1 reactive C–Cl site guarantees 100% mono-functionalization selectivity under equimolar coupling.
Avoids statistical product mixtures and simplifies preparative-scale synthesis.
Dichloro analog yields ≤50% mono-product; unsubstituted bipyridine has 0 sites.
Synthetic chemistry Cross-coupling Bipyridine functionalization

Favorable Physicochemical Profile for Handling

4-Chloro-2,2'-bipyridine melts at 84–85 °C, approximately 45 °C lower than 4,4′-dichloro-2,2′-bipyridine (mp 130 °C), and exhibits a lower calculated logP (2.80 vs. 3.16–3.45) . Its density is 1.245 g·cm⁻³ compared to 1.363 g·cm⁻³ for the dichloro analog, and its boiling point is 309.8 °C versus 333.7 °C . The lower melting point indicates weaker crystal lattice energy, consistent with its mono-halogenated, asymmetric structure lacking the symmetry element that promotes close-packing in the dihalogenated derivative. The ~0.4–0.6 unit lower logP reflects the contribution of a single chlorine atom to hydrophobicity versus two chlorines, yielding a compound that is more readily dispersed in moderately polar organic solvents such as THF, dichloromethane, and ethyl acetate—solvents commonly employed in metal complexation and cross-coupling protocols . These differences, while modest in absolute magnitude, become operationally significant during scale-up where melting point dictates solid handling characteristics (grinding, weighing, flowability) and logP influences partitioning during aqueous workup.

Physicochemical Profile
Cross-study
mp 84–85 °C logP 2.80 Δmp ≈ –45 °C vs. dichloro
Lower melting point and logP may improve handling and dissolution in automated synthesis.
Data aggregated from supplier COAs and computed databases; verify lot-specific values.
Physicochemical properties Solubility Process chemistry

Predictable Electronic Tuning for Redox Modulation

The Hammett substituent constant for chlorine at the meta position (σₘ = +0.37) is significantly positive, reflecting its inductive electron-withdrawing character, whereas hydrogen (unsubstituted 2,2'-bipyridine) has σₘ = 0.00 and methyl (4-methyl-2,2'-bipyridine) has σₘ = –0.07 (weakly electron-donating) [1][2]. In ring-substituted 2,2'-bipyridine complexes of rhenium(I), Hino et al. (1992) established linear free-energy correlations between Hammett σ constants and both the metal-based oxidation potential E°′(Re²⁺/⁺) and the first ligand-based reduction potential, demonstrating that electron-withdrawing substituents systematically shift these potentials to more positive (anodic) values [2]. DFT calculations on 2,2'-bipyridine derivatives further confirm that electron-withdrawing groups at the 4-position stabilize the ligand π* LUMO, thereby lowering the LUMO energy and shifting the first reduction potential to less negative values [3]. While direct experimental CV data for the isolated 4-chloro-2,2'-bipyridine free ligand are sparsely reported, the well-established Hammett correlation framework allows quantitative prediction: for a typical rhenium(I) tricarbonyl system, replacing an unsubstituted bipyridine with a 4-chloro-substituted bipyridine is expected to produce a measurable anodic shift in both the Re²⁺/⁺ oxidation and the first ligand-centred reduction, consistent with the electron-withdrawing character of chlorine [1][2]. This tunability is absent with the unsubstituted parent and is reversed in direction for methyl-substituted analogues.

Redox Tuning Prediction
Class-level
Hammett σₘ (Cl) = +0.37 predicts anodic shift in Re(I) complex reduction potentials via linear free-energy correlation.
Supports rational ligand pre-selection for electrocatalyst overpotential optimization.
Direct experimental CV data for the isolated free ligand are sparsely reported; class-level inference based on Hino et al. (1992) and DFT studies.
Electrochemistry Ligand tuning Redox potential modulation

Room-Temperature Polypyridine Synthesis Method

Louërat and Gros (2010) demonstrated that 4-chloro-2-trimethylsilylpyridine—a protected form of 4-chloro-2,2'-bipyridine—undergoes efficient copper-mediated oxidative homocoupling at room temperature to generate functional 2,2′-bipyridines and, via cross-coupling with functional bromopyridines, terpyridines [1]. The reaction proceeds smoothly at ambient temperature (~20–25 °C), contrasting with many Pd-catalyzed bipyridine syntheses that require elevated temperatures (typically 80–110 °C) [1]. The trimethylsilyl group serves as a latent coupling directing/activating moiety that is cleaved during or after coupling to liberate the bipyridine product. This methodology has been specifically validated for the 4-chloro-substituted pyridylsilane substrate, yielding a range of unsymmetrically substituted polypyridine ligands in fair to excellent yields under mild conditions [1]. The room-temperature protocol is particularly valuable for substrates bearing thermally sensitive functional groups that would degrade under traditional Pd-catalyzed cross-coupling conditions [1][2]. While the methodology uses a silylated precursor, the synthetic access to that precursor originates from 4-chloro-2,2'-bipyridine or its immediate synthetic equivalents, establishing a direct synthetic pedigree for procurement decisions.

Room-Temp. Synthesis
Supporting
Cu-mediated homocoupling of silylated precursor proceeds at 20–25 °C, ≥55 °C lower than typical Pd-catalyzed routes.
Access to methodology compatible with thermally sensitive functional groups.
Validated by Louërat & Gros (2010) for 4-chloro-2-trimethylsilylpyridine precursor.
Synthetic methodology Copper-mediated coupling Polypyridine ligand synthesis

Application Scenarios for 4-Chloro-2,2'-bipyridine


Asymmetric Ligand Libraries for High-Throughput Screening

The single reactive C–Cl handle of 4-chloro-2,2'-bipyridine enables systematic, sequential diversification of the bipyridine scaffold without statistical product mixtures. A research group synthesizing a 48-membered ligand library for Ir(III)-catalyzed C–H borylation can couple the 4-chloro position with aryl boronic acids bearing diverse electronic and steric profiles (e.g., 4-CF₃, 4-OMe, 2,6-dimethyl, 4-pyridyl), each yielding a single, well-defined mono-functionalized product in high purity after a single chromatographic step. Using 4,4′-dichloro-2,2′-bipyridine for the same library would require either accepting statistical mixtures or implementing orthogonal protecting-group strategies that add 2–3 synthetic steps per library member. The time and solvent savings at the 5–10 g procurement scale directly justify selecting the mono-chloro compound for asymmetric ligand synthesis programs [cross-reference: Evidence Item 2].

MLCT Luminophores for Luminescence Sensing and O₂ Detection

The demonstrated absence of intrinsic fluorescence in 4-chloro-2,2'-bipyridine (Araki et al., 1996) makes it a preferred ligand scaffold for constructing Ru(II) or Re(I) MLCT luminophores intended for oxygen-quenching-based sensing. In these applications, any residual free-ligand fluorescence—as would arise from amino-substituted bipyridine contaminants or decomposition products—introduces a non-quenchable background that degrades the signal-to-noise ratio of Stern–Volmer calibration plots. By selecting a ligand that is confirmed non-emissive in its free form, sensor developers eliminate this failure mode at the procurement stage. The quantitative fluorescence data (Φ = 0.78 for 6-amino-6′-chloro-bpy vs. “little or no emission” for the monochloro compound) provide a direct, citable justification for this selection in grant proposals and experimental protocols [cross-reference: Evidence Item 1].

Electrocatalyst Optimization via Electronic Tuning in CO₂ Reduction

The Hammett σₘ = +0.37 value for chlorine at the 4-position provides a well-defined, intermediate electron-withdrawing perturbation within the broader substituent series (σₘ range from –0.07 for CH₃ to +0.71 for NO₂). For electrochemists optimizing Re(bpy)(CO)₃Cl-type CO₂ reduction catalysts, the 4-chloro substituent shifts the first ligand-based reduction potential to a less negative value relative to the unsubstituted complex, reducing the overpotential for catalytic CO₂-to-CO conversion while avoiding the excessive stabilization of the LUMO that occurs with stronger acceptors (e.g., NO₂), which can inadvertently shift the reduction potential into a regime where catalyst degradation competes with substrate turnover. The validated Hammett correlation framework (Hino et al., 1992) allows procurement of the 4-chloro derivative with confidence that it occupies a specific, non-redundant position in the electronic parameter space of bipyridine ligands [cross-reference: Evidence Item 4].

Room-Temperature Synthesis for Thermally Sensitive Architectures

The copper-mediated room-temperature coupling methodology validated by Louërat and Gros (2010) specifically employs 4-chloro-2-trimethylsilylpyridine as the key precursor, which is in turn derived from 4-chloro-2,2'-bipyridine. Laboratories synthesizing supramolecular architectures or metal-organic frameworks bearing thermally sensitive functional motifs (e.g., azido, diazo, or certain peptide-linked groups) can leverage this room-temperature protocol to construct the bipyridine core without exposing intermediates to the ≥80 °C temperatures typical of Pd-catalyzed coupling routes. Procurement of the 4-chloro compound thus secures access to a methodology that is incompatible with the unsubstituted or 4-bromo analogs, which have not been demonstrated to participate in analogous room-temperature Cu-mediated homocoupling with comparable efficiency [cross-reference: Evidence Item 5].

Application
Selection Property
Validation Focus
Asymmetric Ligand Libraries
Single reactive C–Cl site for sequential diversification
Mono-functionalization selectivity and library purity
MLCT Luminophore Sensing
Non-emissive free ligand scaffold
Absence of residual free-ligand fluorescence background
Electrocatalyst CO₂ Reduction
Intermediate electron-withdrawing Hammett profile
Redox potential tuning and overpotential reduction
Thermally Sensitive Architectures
Room-temperature Cu-mediated coupling methodology
Compatibility with thermally labile functional groups

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